C40H26CrN8Na3O10S2
Chromate(3-), bis(4-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-))-, trisodium
CAS No.: 61916-41-4
Cat. No.: VC18433183
Molecular Formula: C40H26CrN8O10S2.3Na
C40H26CrN8Na3O10S2
Molecular Weight: 963.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61916-41-4 |
|---|---|
| Molecular Formula | C40H26CrN8O10S2.3Na C40H26CrN8Na3O10S2 |
| Molecular Weight | 963.8 g/mol |
| IUPAC Name | trisodium;chromium(3+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |
| Standard InChI | InChI=1S/2C20H16N4O5S.Cr.3Na/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;;;;/h2*2-11,25-26H,1H3,(H,27,28,29);;;;/q;;+3;3*+1/p-6 |
| Standard InChI Key | OTFBCUKLFXRMQQ-UHFFFAOYSA-H |
| Canonical SMILES | CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.[Na+].[Na+].[Na+].[Cr+3] |
Introduction
Structural and Molecular Characterization
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C40H26CrN8Na3O10S2 |
| Molecular Weight | 963.8 g/mol |
| IUPAC Name | trisodium;chromium(3+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |
| Canonical SMILES | CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.[Na+].[Na+].[Na+].[Cr+3] |
| PubChem CID | 162953 |
The stereoelectronic properties of the ligand system arise from the conjugation between the azo groups and the aromatic naphthalene rings, which delocalize electron density toward the chromium center. This electronic interplay underpins the compound’s redox behavior and ligand-to-metal charge transfer (LMCT) transitions.
Synthesis and Purification
Ligand Preparation
The organic ligands are synthesized via diazo coupling reactions between 3-methyl-1-phenyl-5-pyrazolone and 4-amino-3-hydroxy-1-naphthalenesulfonic acid. The azo linkage forms under alkaline conditions at 0–5°C, with sodium nitrite and hydrochloric acid facilitating diazotization.
Metal Coordination
Chromium(III) coordination is achieved by reacting the ligand with chromium(III) chloride in aqueous solution at pH 4–5. The trisodium counterions are introduced during neutralization with sodium hydroxide, ensuring charge balance. Purification involves recrystallization from ethanol-water mixtures, yielding the final compound as a crystalline solid.
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (>50 g/L at 25°C) due to the hydrophilic sulfonato groups and sodium counterions. It remains stable in aqueous solutions between pH 3–9 but undergoes hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
Spectroscopic Features
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UV-Vis Spectroscopy: Absorption maxima at 320 nm (π→π* transitions) and 480 nm (LMCT bands).
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IR Spectroscopy: Stretching vibrations at 1590 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O), and 3450 cm⁻¹ (-OH).
Reactivity and Functional Behavior
Redox Activity
The chromium(III) center can undergo one-electron reduction to chromium(II) at -0.45 V (vs. SCE) in aqueous media, as demonstrated by cyclic voltammetry. This redox activity is modulated by the electron-withdrawing sulfonato groups, which stabilize higher oxidation states.
Acid-Base Reactions
Protonation of the hydroxo groups occurs below pH 3, forming cationic species that precipitate from solution. Deprotonation above pH 9 leads to ligand dissociation and chromium hydroxide formation.
Applications and Research Utility
Coordination Chemistry Studies
The compound serves as a model system for investigating ligand substitution kinetics and metal-centered redox processes. Its stability in aqueous media allows for detailed mechanistic studies under physiologically relevant conditions.
Materials Science
Potential applications include:
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Electrocatalysis: As a precursor for chromium oxide nanomaterials.
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Dye Chemistry: Azo-chromophore complexes for light-harvesting systems.
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